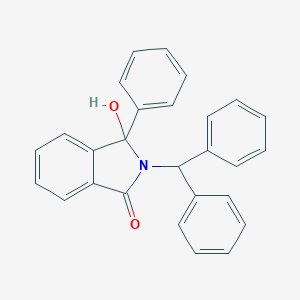
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroisoindolone core with diphenylmethyl and phenyl substituents, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate can then undergo further reactions to introduce the hydroxy and phenyl groups, ultimately forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Microreactors are often employed due to their ability to perform safer, more efficient, and selective chemical transformations . These methods allow for the coupling of multiple reaction steps into one continuous sequence, improving the overall production process.
化学反応の分析
Types of Reactions
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the diphenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific chemical and physical properties
作用機序
The mechanism by which 2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways and processes, leading to specific pharmacological outcomes. For example, similar compounds have been shown to interact with neurotransmitter systems, affecting mood and cognition .
類似化合物との比較
Similar Compounds
Diphenylmethane: A simpler compound with similar structural features.
Modafinil: A compound with a diphenylmethyl group known for its wakefulness-promoting effects.
Diphenhydramine: An antihistamine with a diphenylmethyl group.
Uniqueness
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a dihydroisoindolone core with diphenylmethyl and phenyl substituents. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C27H21NO2 |
|---|---|
分子量 |
391.5g/mol |
IUPAC名 |
2-benzhydryl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C27H21NO2/c29-26-23-18-10-11-19-24(23)27(30,22-16-8-3-9-17-22)28(26)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,25,30H |
InChIキー |
GRRRXBIVMYDPDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















